molecular formula C8H12O2 B1368803 4-Methylidenecyclohexane-1-carboxylic acid CAS No. 934-69-0

4-Methylidenecyclohexane-1-carboxylic acid

Cat. No. B1368803
CAS RN: 934-69-0
M. Wt: 140.18 g/mol
InChI Key: DENSHBNKGSMOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carboxylic acids, such as “4-Methylidenecyclohexane-1-carboxylic acid”, can be achieved from carboxylic acid derivatives . These reactions tend to be more useful for multiple-step syntheses to build large and complex molecules . The carboxylic acid derivatives can be hydrolyzed to produce carboxylic acids .


Molecular Structure Analysis

The molecular formula of “4-Methylidenecyclohexane-1-carboxylic acid” is C8H12O2 . The molecular weight is 140.18 .


Chemical Reactions Analysis

Carboxylic acids, like “4-Methylidenecyclohexane-1-carboxylic acid”, undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . This is due to the polarization of the carbonyl group (C=O), as oxygen is more electronegative than carbon and pulls the electron density towards itself .


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, therefore, they have high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .

Scientific Research Applications

Alkylation Reactions

4-Methylidenecyclohexane-1-carboxylic acid is involved in diastereoselective alkylation reactions. Studies have shown that the deprotonation and alkylation of related compounds, such as 1-methylcyclohexa-2,5-diene-1-carboxylic acid, result in completely stereoselective formation of certain compounds, with potential impurities formed depending on the electrophiles used (Bennett et al., 2012).

Catalytic Hydrogenation

Research on the catalytic hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids has been conducted. This process involves ruthenium/carbon catalysts and results in high product selectivity without decarboxylation side reactions (Z. Bin, 2010).

Synthesis and Antinociceptive Activity

The compound has been used in the synthesis of derivatives that exhibit antinociceptive (pain-relieving) activity. For instance, methyl 1-bromocyclohexanecarboxylate reacts with various compounds to form derivatives with significant antinociceptive properties (Kirillov et al., 2015).

Acidity Studies

Studies on the acidity of weak acids, including those related to 4-methylidenecyclohexane-1-carboxylic acid, have been conducted. This includes investigations into the acidities of various substituted acids and their dependence on different factors (Wiberg, 2002).

Organic Acid Generation

The compound has relevance in studies exploring organic acid generation, particularly in the context of alkene ozonolysis. These studies are significant in understanding the formation of various carboxylic acids under different conditions, such as varying relative humidity (Orzechowska et al., 2005).

Safety And Hazards

“4-Methylidenecyclohexane-1-carboxylic acid” is intended for R&D use only and not for medicinal, household, or other use . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-methylidenecyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENSHBNKGSMOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564475
Record name 4-Methylidenecyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylidenecyclohexane-1-carboxylic acid

CAS RN

934-69-0
Record name 4-Methylenecyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylidenecyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylidenecyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylidenecyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methylidenecyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Methylidenecyclohexane-1-carboxylic acid
Reactant of Route 4
4-Methylidenecyclohexane-1-carboxylic acid
Reactant of Route 5
4-Methylidenecyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methylidenecyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.